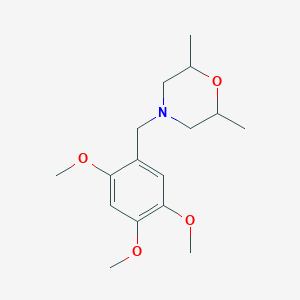
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine, also known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process involving the reaction of morpholine with various reagents.
作用機序
The mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the inhibition of various enzymes and proteins that play a crucial role in the growth and survival of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been found to cause cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to possess antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine. One potential direction is the synthesis of analogs of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine with improved solubility and potency. Another direction is the investigation of the mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in more detail to identify new targets for drug development. Finally, the potential use of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in combination with other anticancer drugs to enhance their efficacy is also an area of future research.
合成法
The synthesis of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the reaction of morpholine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit potent antitumor and anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antifungal and antibacterial properties.
特性
IUPAC Name |
2,6-dimethyl-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-11-8-17(9-12(2)21-11)10-13-6-15(19-4)16(20-5)7-14(13)18-3/h6-7,11-12H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJAQCIVSVTPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
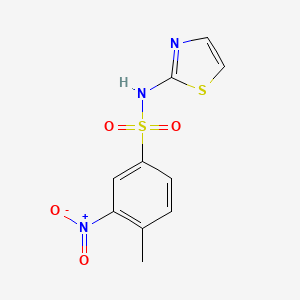
![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
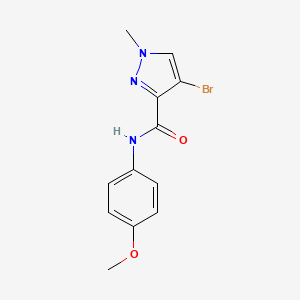
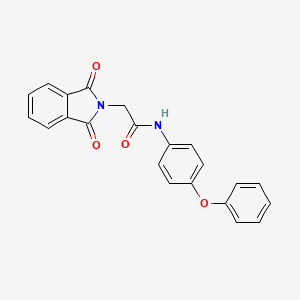
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
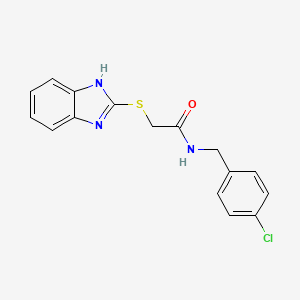
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N,N-dimethyl-6-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinamide](/img/structure/B4921645.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)